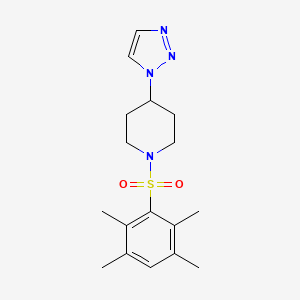
2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
描述
2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, commonly known as H2PIPD, is a synthetic compound that has been used in various scientific applications due to its unique properties. H2PIPD is a colorless crystalline solid which is soluble in water and has a molecular weight of 262.7 g/mol. It is a derivative of the isoindole-1,3-dione family, which is a group of heterocyclic compounds that have been studied for their potential therapeutic applications. H2PIPD has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
科学研究应用
H2PIPD has been studied for its potential therapeutic applications in various scientific research areas. It has been found to have anti-inflammatory, antioxidant, and antifungal properties. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. H2PIPD has also been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, H2PIPD has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
The exact mechanism of action of H2PIPD is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as COX-2 and acetylcholinesterase, and inhibits their activity. It is also believed that H2PIPD may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. In addition, H2PIPD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
H2PIPD has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, H2PIPD has been found to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. H2PIPD has also been found to have antifungal activity and to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
实验室实验的优点和局限性
H2PIPD has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a colorless crystalline solid that is soluble in water, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to using H2PIPD in laboratory experiments. For example, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments. In addition, the compound can have a variety of biochemical and physiological effects, which can make it difficult to assess the specific effects of a given experiment.
未来方向
There are a variety of potential future directions for the study of H2PIPD. Further research is needed to better understand the exact mechanism of action of the compound and its potential therapeutic applications. In addition, further research is needed to evaluate the potential toxicity of H2PIPD and to identify possible drug interactions. Additional studies are also needed to evaluate the potential of H2PIPD to modulate the activity of enzymes involved in the metabolism of drugs. Finally, further research is needed to explore the potential of H2PIPD to act as an inhibitor of other enzymes, such as acetylcholinesterase.
属性
IUPAC Name |
2-(piperidin-4-ylmethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;/h1-4,10,15H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHPNGHVFENRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

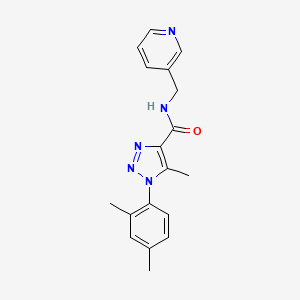
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)
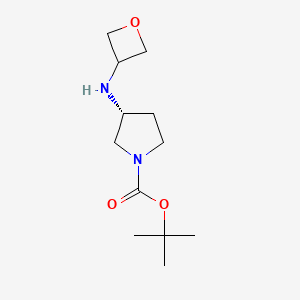
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
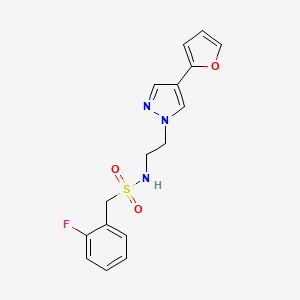
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
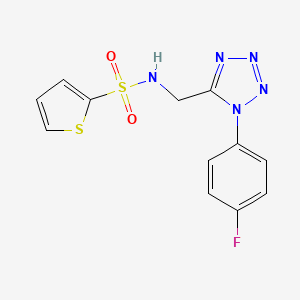

![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)
